An In-depth Technical Guide to the Chemical Properties of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one)
An In-depth Technical Guide to the Chemical Properties of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilan, systematically known as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one, is a halogenated derivative of the benzoxazolone heterocyclic scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of Trilan, along with detailed, generalized experimental protocols for its synthesis and biological evaluation. Furthermore, a plausible mechanism of action is proposed based on the established activities of related benzoxazolone derivatives, supported by signaling pathway and experimental workflow diagrams.
Chemical and Physical Properties
Precise experimental data for Trilan is limited in publicly accessible literature. The following tables summarize available computed and experimental data for Trilan and its related, less-substituted analogs to provide a comparative physicochemical profile.
Table 1: Physicochemical Properties of Trilan
| Property | Value | Source |
| IUPAC Name | 4,5,6-trichloro-3H-1,3-benzoxazol-2-one | PubChem[1] |
| Synonyms | Trilan, 4,5,6-trichloro-2(3H)-benzoxazolone | PubChem[1] |
| CAS Number | 50995-94-3 | PubChem[1] |
| Molecular Formula | C₇H₂Cl₃NO₂ | PubChem[1] |
| Molecular Weight | 238.46 g/mol | PubChem[1] |
| Density | 1.728 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 6.09 ± 0.70 (Predicted) | ChemicalBook[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 2: Spectroscopic Data for Trilan
| Technique | Data | Source |
| ¹H NMR | Spectral data available | SpectraBase |
| Mass Spec (GC) | Spectral data available | SpectraBase |
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis and antimicrobial evaluation of halogenated benzoxazolone derivatives. These serve as a foundational guide for the experimental investigation of Trilan.
Synthesis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one
This protocol is adapted from the synthesis of related halogenated benzoxazolones.
Objective: To synthesize 4,5,6-trichloro-3H-1,3-benzoxazol-2-one from the corresponding aminophenol.
Materials:
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2-amino-3,4,5-trichlorophenol
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Urea or a phosgene (B1210022) equivalent (e.g., triphosgene, carbonyldiimidazole)
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Anhydrous solvent (e.g., toluene, dioxane)
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Inert gas atmosphere (e.g., nitrogen, argon)
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Standard laboratory glassware for reflux and purification
Procedure:
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A solution of 2-amino-3,4,5-trichlorophenol (1 equivalent) in a suitable anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
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Urea (1.1 equivalents) or a phosgene equivalent is added to the solution.
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The reaction mixture is heated to reflux and maintained at this temperature for a specified duration, monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
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The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Diagram 1: Generalized Synthetic Workflow for Trilan
Caption: A generalized workflow for the synthesis of Trilan.
Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Trilan against bacterial strains.
Objective: To determine the lowest concentration of Trilan that inhibits the visible growth of a microorganism.
Materials:
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Trilan
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
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96-well microtiter plates
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Spectrophotometer
Procedure:
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A stock solution of Trilan is prepared in a suitable solvent (e.g., DMSO).
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Serial two-fold dilutions of the Trilan stock solution are prepared in the bacterial growth medium in the wells of a 96-well plate.
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Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
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Positive (medium with bacteria, no Trilan) and negative (medium only) controls are included.
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The microtiter plates are incubated at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of Trilan at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
While the specific molecular targets of Trilan have not been definitively identified, studies on structurally related benzoxazole (B165842) derivatives suggest a plausible mechanism of action for its potential antimicrobial activity. Several benzoxazole-containing compounds have been identified as inhibitors of bacterial DNA gyrase.
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication fork movement. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.
Proposed Signaling Pathway:
The proposed mechanism involves the binding of Trilan to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's catalytic cycle. Consequently, the enzyme is unable to introduce negative supercoils, leading to the accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and triggering a cascade of events that lead to cell death.
Diagram 3: Proposed Mechanism of Action of Trilan
Caption: Proposed inhibitory action of Trilan on bacterial DNA gyrase.
Conclusion
Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazolone with potential for biological activity, likely as an antimicrobial agent. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a consolidated overview of available information and outlines standardized protocols for its further investigation. The proposed mechanism of action, centered on the inhibition of DNA gyrase, offers a rational basis for future drug development and mechanistic studies. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this compound.
